molecular formula C30H60AlO5 B12642243 Hydroxybis(pentadecanoato-O)aluminium CAS No. 94266-39-4

Hydroxybis(pentadecanoato-O)aluminium

Cat. No.: B12642243
CAS No.: 94266-39-4
M. Wt: 527.8 g/mol
InChI Key: PQEPTJXCJAEUED-UHFFFAOYSA-L
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Description

Hydroxybis(pentadecanoato-o)aluminum is an organoaluminum compound with the molecular formula C30H59AlO5. This compound is characterized by the presence of aluminum coordinated to two pentadecanoate (also known as pentadecanoic acid) ligands and a hydroxyl group. It is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxybis(pentadecanoato-o)aluminum can be synthesized through the reaction of aluminum isopropoxide with pentadecanoic acid in an organic solvent. The reaction typically proceeds under reflux conditions, allowing the aluminum isopropoxide to react with the carboxylic acid groups of pentadecanoic acid, forming the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of hydroxybis(pentadecanoato-o)aluminum may involve the use of aluminum alkoxides and fatty acids under controlled temperature and pressure conditions. The reaction is often carried out in large reactors with continuous monitoring to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Hydroxybis(pentadecanoato-o)aluminum undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.

    Reduction: Under certain conditions, it can be reduced to form aluminum metal and other reduced species.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.

Major Products:

    Oxidation: Aluminum oxide and carboxylic acids.

    Reduction: Aluminum metal and alkanes.

    Substitution: Various substituted aluminum compounds depending on the reagents used.

Scientific Research Applications

Hydroxybis(pentadecanoato-o)aluminum has several applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its adjuvant properties in vaccine formulations.

    Industry: Utilized in the production of high-performance materials, such as coatings and composites, due to its ability to enhance thermal and mechanical properties.

Mechanism of Action

The mechanism of action of hydroxybis(pentadecanoato-o)aluminum involves its ability to coordinate with various substrates through its aluminum center. This coordination can facilitate catalytic reactions, stabilize reactive intermediates, and enhance the reactivity of the substrates. The molecular targets and pathways involved include interactions with carboxylate groups, hydroxyl groups, and other nucleophilic sites on the substrates.

Comparison with Similar Compounds

Hydroxybis(pentadecanoato-o)aluminum can be compared with other organoaluminum compounds, such as:

    Aluminum triisopropoxide: Used as a catalyst in organic synthesis and as a precursor for aluminum oxide.

    Aluminum tris(acetylacetonate): Employed in the preparation of high-purity alumina and as a catalyst in various chemical reactions.

    Aluminum diethylaluminum chloride: Utilized in polymerization reactions and as a reagent in organic synthesis.

Uniqueness: Hydroxybis(pentadecanoato-o)aluminum is unique due to its specific coordination environment and the presence of long-chain fatty acid ligands, which impart distinct solubility and reactivity properties compared to other organoaluminum compounds.

Properties

CAS No.

94266-39-4

Molecular Formula

C30H60AlO5

Molecular Weight

527.8 g/mol

InChI

InChI=1S/2C15H30O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;;/h2*2-14H2,1H3,(H,16,17);;1H2/q;;+2;/p-2

InChI Key

PQEPTJXCJAEUED-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCCCCCCCC.O

Origin of Product

United States

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